molecular formula C11H17Cl2N3 B3232096 (1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 1334146-16-5

(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B3232096
CAS No.: 1334146-16-5
M. Wt: 262.18
InChI Key: KNPTXRSYYOTEFX-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C₁₁H₁₅N₃·2HCl. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting with o-phenylenediamine and isopropylamine, the compound can be synthesized via a condensation reaction under acidic conditions.

  • Reduction Reaction: Another method involves the reduction of (1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale condensation reactions, followed by purification steps to achieve the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

(1-Isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using agents like LiAlH₄ or NaBH₄.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, involving reagents such as alkyl halides.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Alkyl halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced derivatives, such as amines.

  • Substitution: Substituted imidazole derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

(1-Isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: can be compared with other similar compounds, such as:

  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: Similar structure but with a methyl group instead of an isopropyl group.

  • 2-Aminomethylbenzimidazole dihydrochloride: Another benzimidazole derivative with different substituents.

Uniqueness: The presence of the isopropyl group in This compound provides unique chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

(1-propan-2-ylbenzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-8(2)14-10-6-4-3-5-9(10)13-11(14)7-12;;/h3-6,8H,7,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPTXRSYYOTEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-16-5
Record name [1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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